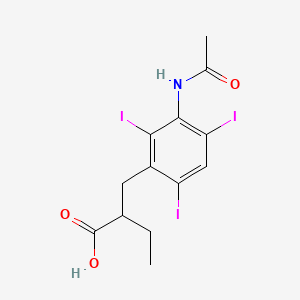![molecular formula C18H11NO3 B14667400 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 38558-87-1](/img/structure/B14667400.png)
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted furan-2-carboxaldehydes with pyrrole derivatives in the presence of a catalyst. Microwave irradiation has been shown to enhance the reaction efficiency, reducing reaction times and increasing yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as furan-2-carboxaldehydes and their subsequent cyclization with pyrrole derivatives. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield.
化学反应分析
Types of Reactions: 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized furo[3,2-b]pyrrole compounds .
科学研究应用
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications:
Organic Electronics: The compound is investigated for its potential use in organic field-effect transistors (OFETs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antimicrobial, antifungal, and anti-inflammatory activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific optical and electronic properties.
作用机制
The mechanism by which 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Furo[2,3-b]pyrrole derivatives
Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for further research and development .
属性
CAS 编号 |
38558-87-1 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
2-hydroxy-3,6-diphenylfuro[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14(12-9-5-2-6-10-12)16-15(19-17)13(18(21)22-16)11-7-3-1-4-8-11/h1-10,21H |
InChI 键 |
GZEDSFNWBZTEHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=NC2=O)C(=C(O3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


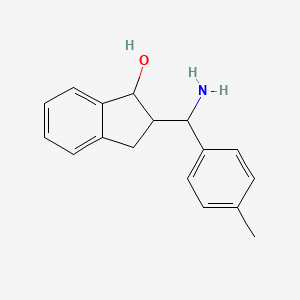
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
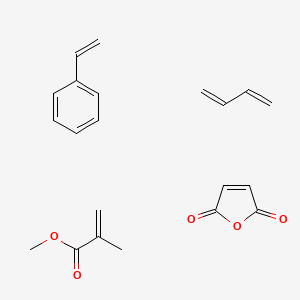

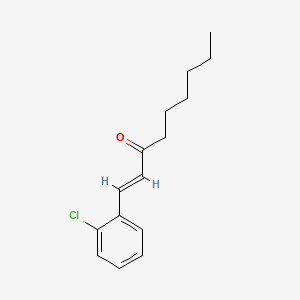

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
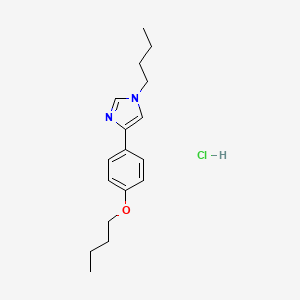
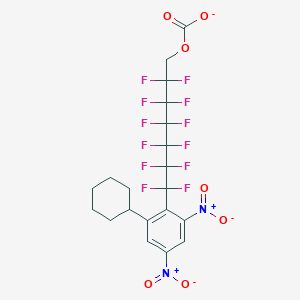
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
